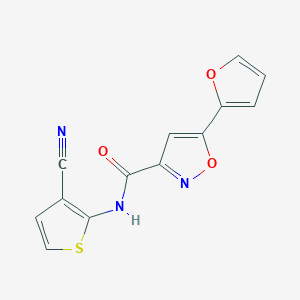![molecular formula C12H14N2O3S B6586172 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1226454-13-2](/img/structure/B6586172.png)
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea, also known as 1-HMF-3-TU, is a synthetic compound with a wide range of applications in the field of biochemistry and physiology. It is a small molecule that contains both a hydroxyl group and a thiophene ring. It has been extensively studied for its potential use in the synthesis of novel drugs and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has been used in a variety of scientific research applications. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for studying the structure and function of enzymes. It has also been used in the synthesis of novel drugs and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is not yet fully understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds. These hydrogen bonds are thought to be responsible for the compound’s ability to alter the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to have antioxidant and anti-inflammatory effects. Furthermore, it has been shown to have anti-microbial effects, as well as to reduce the risk of stroke and heart attack.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that the compound is toxic and must be handled with caution.
Zukünftige Richtungen
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has a wide range of potential applications in the field of biochemistry and physiology. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic agents. Additionally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the synthesis of novel drugs and as a potential therapeutic agent. Additionally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the development of more efficient and cost-effective laboratory experiments. Finally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the development of new diagnostic tools.
Synthesemethoden
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea can be synthesized by a variety of methods. The most common method involves the reaction of 5-methylfuran-2-yl acetate with thiophenol and 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an iminium ion and the subsequent formation of a thiourea. The final product is then isolated by precipitation and purified by column chromatography.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLNYURHQRTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B6586121.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B6586154.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B6586179.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)